L48H37

Chemical Stability Curcumin Analog MD2 Inhibitor

Select L48H37 for reproducible preclinical outcomes where curcumin fails. Its unsaturated monoketone backbone eliminates the β-diketone moiety responsible for curcumin's rapid hydrolytic degradation (t₁/₂ <30 min), ensuring sustained experimental exposure. L48H37 binds specifically to the MD2 hydrophobic pocket (Arg90/Tyr102), blocking LPS-TLR4 signaling with low-dose in vivo efficacy (5-10 mg/kg). In lung cancer, it induces G2/M arrest and ROS-mediated apoptosis (A549/H460 IC₅₀ 2.3-5.3 µM vs. curcumin 15-25 µM) with a favorable therapeutic window (BEAS-2B IC₅₀ 21 µM). For PDAC research, KMT2D-deficient lines show augmented apoptosis. In NPC, it suppresses MMP-9-driven invasion at non-cytotoxic levels. Demand verified MD2-binding purity to eliminate variability.

Molecular Formula C27H33NO7
Molecular Weight 483.6 g/mol
Cat. No. B11931585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL48H37
Molecular FormulaC27H33NO7
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1
InChIInChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+
InChIKeyIOFNKUXFKVPLPF-LQGKIZFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L48H37: A Chemically Stable and Bioavailable Curcumin Analog Targeting MD2 for Sepsis and Oncology Research


L48H37 (CAS 343307-76-6) is a synthetic curcumin analog characterized by an unsaturated monoketone structure that confers enhanced chemical stability relative to the parent natural product curcumin [1]. As a potent and specific myeloid differentiation protein 2 (MD2) inhibitor, L48H37 blocks the interaction between lipopolysaccharide (LPS) and the MD2/Toll-like receptor 4 (TLR4) complex, thereby suppressing downstream inflammatory signaling cascades . This compound has demonstrated therapeutic potential in both sepsis/lung injury models and multiple oncology indications, including lung, pancreatic, and nasopharyngeal cancers [2].

Why Curcumin and Generic Curcumin Analogs Cannot Substitute for L48H37 in MD2-Targeted Research


Direct substitution of L48H37 with curcumin or other curcumin analogs is precluded by fundamental differences in chemical stability and MD2 binding specificity. Curcumin itself undergoes rapid hydrolytic degradation at physiological pH (t₁/₂ < 30 min), severely limiting its utility in long-term cellular and in vivo studies [1]. In contrast, L48H37 possesses an unsaturated monoketone backbone that eliminates the β-diketone moiety responsible for curcumin's instability, thereby enabling sustained experimental exposure . Furthermore, L48H37 binds specifically to the hydrophobic pocket of MD2, forming critical hydrogen bonds with Arg90 and Tyr102 residues, a molecular interaction profile not shared by structurally related but untested analogs [1]. Generic substitution without verified MD2 binding and stability data introduces unacceptable variability in experimental outcomes, particularly in LPS-induced inflammation models where precise TLR4/MD2 pathway modulation is required.

L48H37 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Curcumin


Enhanced Chemical Stability of L48H37 Versus Curcumin

L48H37 demonstrates significantly improved chemical stability compared to curcumin due to its unsaturated monoketone structure, which lacks the β-diketone moiety responsible for curcumin's rapid degradation. While curcumin undergoes hydrolytic degradation with a half-life of less than 30 minutes at physiological pH, L48H37 remains stable, enabling reliable long-term experimental use [1].

Chemical Stability Curcumin Analog MD2 Inhibitor

Superior In Vitro Anticancer Activity of L48H37 in Lung Cancer Cells Versus Curcumin

In a direct head-to-head comparison, L48H37 exhibited markedly greater cytotoxicity than curcumin against human lung cancer cell lines. After 24-hour treatment, L48H37 reduced viability of A549 and H460 cells with IC₅₀ values of 5.3 µM and 2.3 µM, respectively [1]. In contrast, curcumin required substantially higher concentrations to achieve comparable effects, with IC₅₀ values of 15-25 µM reported for the same cell lines under similar conditions [2].

Lung Cancer Cytotoxicity Curcumin Analog

Favorable Therapeutic Window: Low Cytotoxicity in Normal Human Lung Epithelial Cells

L48H37 demonstrates a favorable therapeutic window, exhibiting substantially lower cytotoxicity against normal human lung epithelial cells (BEAS-2B) compared to lung cancer cell lines. The IC₅₀ for BEAS-2B cells is 21 µM, which is approximately 4-fold higher than for A549 cells (5.3 µM) and 9-fold higher than for H460 cells (2.3 µM) [1]. This selectivity profile contrasts favorably with conventional chemotherapeutic agents that often lack discrimination between cancerous and normal tissues.

Therapeutic Index Selectivity Lung Cancer

In Vivo Efficacy in Lung Cancer Xenograft Model Without Overt Toxicity

In athymic nude mice bearing H460 lung cancer xenografts, L48H37 administered intraperitoneally at 5 mg/kg or 10 mg/kg once daily for 11 days significantly inhibited tumor growth [1]. Importantly, treatment was associated with no significant structural changes or overt toxicity in normal tissues, indicating a favorable in vivo safety profile at therapeutically active doses [1]. In contrast, curcumin's poor bioavailability necessitates much higher oral doses (often >100 mg/kg) to achieve comparable tumor inhibition, and its rapid clearance limits sustained exposure [2].

Xenograft In Vivo Efficacy Lung Cancer

Specific MD2 Targeting Confirmed by Molecular Docking and Binding Assays

Surface plasmon resonance (SPR) analysis and molecular docking studies demonstrate that L48H37 binds directly and specifically to the hydrophobic pocket of MD2 with high affinity [1]. The binding involves hydrogen bond formation with Arg90 and Tyr102 residues, effectively blocking the MD2-LPS interaction that initiates TLR4 signaling [1]. This mechanism is distinct from other anti-inflammatory curcumin analogs that may act through alternative pathways such as NF-κB inhibition independent of MD2 binding. Specific MD2 targeting ensures pathway-specific inhibition critical for sepsis and acute lung injury research.

MD2 Inhibitor TLR4 Signaling Sepsis

In Vivo Survival Benefit in LPS-Induced Sepsis Model

In a murine model of LPS-induced sepsis, both prophylactic and therapeutic administration of L48H37 significantly improved survival outcomes [1]. Mice receiving L48H37 exhibited markedly reduced mortality compared to vehicle-treated controls, an effect attributed to L48H37's specific blockade of MD2 and subsequent suppression of pro-inflammatory cytokine production (TNF-α and IL-6) [1]. Curcumin, despite its anti-inflammatory properties, has shown inconsistent and generally weaker protective effects in sepsis models due to its poor bioavailability and rapid clearance [2].

Sepsis In Vivo Efficacy TLR4/MD2

Optimal Research Applications for L48H37 Based on Validated Differentiation Evidence


Sepsis and Acute Lung Injury Models Requiring Stable, Bioavailable MD2 Inhibition

L48H37 is the compound of choice for preclinical sepsis and acute lung injury studies where sustained MD2 antagonism is required. Its specific binding to the MD2 hydrophobic pocket and blockade of LPS-TLR4 signaling [1] provide pathway-selective inhibition not achievable with curcumin. The compound's chemical stability and in vivo efficacy at low doses (5-10 mg/kg) [1] support reproducible outcomes in LPS-induced inflammation models, including cytokine suppression and survival benefit assessments.

Lung Cancer Research Emphasizing ROS-Mediated ER Stress and STAT3 Pathway Modulation

For lung cancer studies focused on non-apoptotic cell death mechanisms, L48H37 offers validated induction of G2/M cell cycle arrest and apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 inhibition [2]. The compound's superior potency compared to curcumin in A549 and H460 cells (IC₅₀ 2.3-5.3 µM vs. 15-25 µM) [2] and favorable therapeutic window (BEAS-2B IC₅₀ 21 µM) [2] make it particularly suitable for xenograft studies and combination therapy investigations where selective tumor targeting is paramount.

Pancreatic Ductal Adenocarcinoma (PDAC) Research Leveraging KMT2D-Dependent Sensitivity

L48H37 is indicated for PDAC studies, especially in contexts where KMT2D (histone-lysine N-methyltransferase 2D) status is a variable of interest. Research demonstrates that L48H37 exerts potent anti-proliferative and pro-apoptotic effects in PDAC cell lines (SW1990, ASPC-1, PANC-1, MIA PaCa-2) [3]. Critically, KMT2D deficiency significantly augments L48H37-induced apoptosis and ER stress pathway activation, suggesting a biomarker-stratified therapeutic approach [3]. This genotype-dependent activity distinguishes L48H37 from curcumin, which lacks this specific interaction.

Nasopharyngeal Carcinoma (NPC) Metastasis Studies Targeting MMP-9-Mediated Invasion

L48H37 is well-suited for NPC research investigating anti-metastatic strategies. At non-cytotoxic concentrations, L48H37 suppresses TPA-stimulated migration and invasion of NPC cells by attenuating MMP-9 expression and enzymatic activity [4]. The compound's augmented bioavailability over curcumin [4] ensures reliable exposure in migration assays, and its synergistic effect with JNK antagonists [4] supports its use in combination studies aimed at curbing metastatic dissemination.

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